molecular formula C8H8ClNO B13598149 2-Chloro-3-(2-methyloxiran-2-yl)pyridine CAS No. 906744-23-8

2-Chloro-3-(2-methyloxiran-2-yl)pyridine

Cat. No.: B13598149
CAS No.: 906744-23-8
M. Wt: 169.61 g/mol
InChI Key: SYGDHVUUNIIJRG-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-methyloxiran-2-yl)pyridine is a chemical compound with the molecular formula C8H8ClNO. It is a pyridine derivative, characterized by the presence of a chlorine atom at the second position and a 2-methyloxirane group at the third position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(2-methyloxiran-2-yl)pyridine typically involves the reaction of 2-chloropyridine with an epoxide. One common method is the reaction of 2-chloropyridine with 2-methyloxirane under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the epoxide on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(2-methyloxiran-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-3-(2-methyloxiran-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-methyloxiran-2-yl)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

  • 2-Chloro-6-(2-methyloxiran-2-yl)pyridine
  • 2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine
  • 3-(2-Methyloxiran-2-yl)pyridine

Comparison: 2-Chloro-3-(2-methyloxiran-2-yl)pyridine is unique due to the specific positioning of the chlorine and 2-methyloxirane groups on the pyridine ring. This unique structure can influence its reactivity and biological activity compared to similar compounds. For example, the presence of the chlorine atom at the second position can enhance its electrophilic properties, making it more reactive in substitution reactions .

Properties

CAS No.

906744-23-8

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

2-chloro-3-(2-methyloxiran-2-yl)pyridine

InChI

InChI=1S/C8H8ClNO/c1-8(5-11-8)6-3-2-4-10-7(6)9/h2-4H,5H2,1H3

InChI Key

SYGDHVUUNIIJRG-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2=C(N=CC=C2)Cl

Origin of Product

United States

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